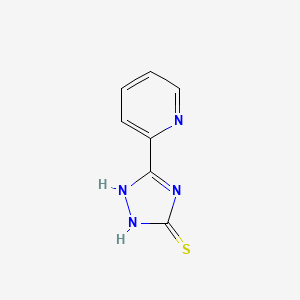

1H-1,2,4-Triazole-3-thiol, 5-(2-pyridyl)-

Descripción general

Descripción

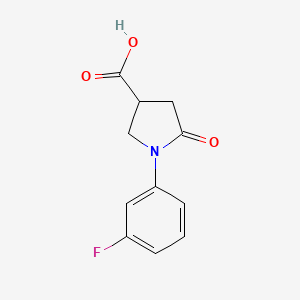

1H-1,2,4-Triazole-3-thiol is a mercapto-substituted 1,2,4-triazole ligand and exhibits tautomerism in solution . It forms novel luminescent polymers with cadmium (II) salts . It undergoes regioselective S-alkylation to form a series of S-substituted derivatives .

Synthesis Analysis

1H-1,2,4-Triazole-3-thiol undergoes regioselective S-alkylation to form a series of S-substituted derivatives . More detailed synthesis methods are not available in the retrieved information.Molecular Structure Analysis

The empirical formula of 1H-1,2,4-Triazole-3-thiol is C2H3N3S . The molecular weight is 101.13 . The SMILES string representation is Sc1nc[nH]n1 .Chemical Reactions Analysis

1H-1,2,4-Triazole-3-thiol forms novel luminescent polymers with cadmium (II) salts . It undergoes regioselective S-alkylation to form a series of S-substituted derivatives . More detailed chemical reactions are not available in the retrieved information.Physical And Chemical Properties Analysis

1H-1,2,4-Triazole-3-thiol has a melting point of 221-224 °C (lit.) . It is soluble in water at a concentration of 50 g/L .Aplicaciones Científicas De Investigación

Catalysis

1H-1,2,4-Triazole-3-thiol: has been utilized as a functional group in the synthesis of magnetic nano-catalysts. These catalysts are employed in the synthesis of complex organic compounds such as 2H-indazolo[2,1-b] phthalazine-triones and triazolo[1,2-a]indazole-triones . The catalysts offer advantages like high yields, reusability, and stability, which are crucial for efficient and sustainable chemical reactions.

Nanotechnology

The compound is instrumental in the development of magnetic nanoparticles (MNPs) . These nanoparticles have a wide range of applications, including in catalysis, sensors, semiconductors, wastewater treatments, adsorbents, magnetic resonance/particles imaging, magnetic data storage devices, bio-separations , and therapy . The ability to tune the morphological parameters of MNPs allows for the creation of products with desired properties.

Luminescent Materials

1H-1,2,4-Triazole-3-thiol: is known to form novel luminescent polymers when combined with cadmium (II) salts. These polymers have potential applications in the development of new luminescent materials, which can be used in various fields such as optoelectronics and bioimaging .

DNA Detection

The compound has been used to design surface-enhanced Raman scattering (SERS) based probes. These probes are used for the fast and accurate detection of DNA markers, which is a significant advancement in the field of biomedical diagnostics .

Medicinal Chemistry

1H-1,2,4-Triazole: derivatives, including 1H-1,2,4-Triazole-3-thiol , are core molecules in the design and synthesis of a broad spectrum of therapeutically interesting drug candidates. They exhibit a range of biological activities, serving as analgesic, antiseptic, antimicrobial, antioxidant, anti-urease, anti-inflammatory, diuretics, anticancer, anticonvulsant, antidiabetic , and antimigraine agents .

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

It is known to be a versatile heterocyclic ligand having a thiol group .

Mode of Action

The compound exhibits tautomerism in solution . Tautomerism is a form of isomerism where isomers (compounds with the same molecular formula but different structural formula) readily interconvert, typically by the migration of a proton. This property can influence how the compound interacts with its targets.

Biochemical Pathways

It’s known that the compound forms novel luminescent polymers with cadmium(ii) salts . This suggests that it may interact with metal ions in biological systems, potentially affecting metal-dependent enzymes and proteins.

Pharmacokinetics

Its solubility in water suggests that it may have good bioavailability, as water-soluble compounds can be readily absorbed and distributed in the body.

Result of Action

Its ability to form luminescent polymers with cadmium(ii) salts suggests that it may have applications in the development of luminescent materials, which could be used in various fields such as bioimaging and sensing.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, its solubility in water suggests that it may be more active in aqueous environments. Additionally, its tautomeric property suggests that it may be sensitive to changes in pH,

Propiedades

IUPAC Name |

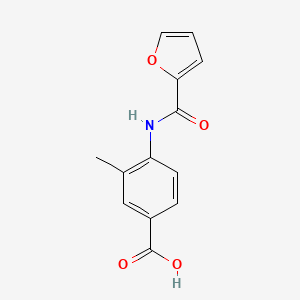

5-pyridin-2-yl-1,2-dihydro-1,2,4-triazole-3-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4S/c12-7-9-6(10-11-7)5-3-1-2-4-8-5/h1-4H,(H2,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQELXNGDFDVDMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC(=S)NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10186081 | |

| Record name | 1H-1,2,4-Triazole-3-thiol, 5-(2-pyridyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10186081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-1,2,4-Triazole-3-thiol, 5-(2-pyridyl)- | |

CAS RN |

32362-89-3 | |

| Record name | 1,2-Dihydro-5-(2-pyridinyl)-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32362-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-1,2,4-Triazole-3-thiol, 5-(2-pyridyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032362893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-1,2,4-Triazole-3-thiol, 5-(2-pyridyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10186081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(4,6-Dimethyl-quinazolin-2-ylamino)-5-oxo-4,5-dihydro-1H-imidazol-4-yl]-acetic acid](/img/structure/B1334875.png)

![2-[Methanesulfonyl-(4-methoxy-phenyl)-amino]-propionic acid](/img/structure/B1334876.png)

![3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid](/img/structure/B1334888.png)

![2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-methylbutanoic acid](/img/structure/B1334894.png)

![2-[(2,5-Dioxopyrrolidin-3-YL)thio]benzoic acid](/img/structure/B1334901.png)

![3-[(2-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1334924.png)